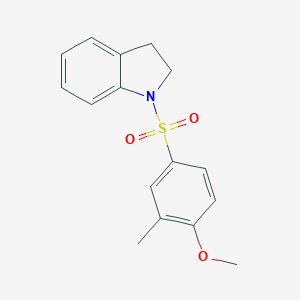![molecular formula C21H31NO4S B223343 N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B223343.png)
N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide, also known as A-366, is a chemical compound that has been developed for scientific research purposes. It belongs to the class of compounds known as selective androgen receptor modulators (SARMs), which are being investigated for their potential therapeutic applications in a variety of medical conditions.
作用机制
N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide exerts its effects by binding to androgen receptors in a selective manner, meaning that it only targets certain tissues in the body. This is in contrast to traditional androgen therapy, which can have unwanted side effects due to the non-selective nature of the drugs used.
Biochemical and Physiological Effects:
Studies have shown that N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide can increase muscle mass and bone density in animal models, without the negative side effects seen with traditional androgen therapy. It has also been shown to have a positive effect on bone mineral density and bone strength, making it a potential treatment for osteoporosis.
实验室实验的优点和局限性
One of the main advantages of using N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide in scientific research is its selectivity for androgen receptors in muscle and bone tissue. This allows researchers to study the effects of androgen receptor activation in these tissues without the unwanted side effects seen with traditional androgen therapy. However, one limitation is that N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide is still in the early stages of development, and more research is needed to fully understand its potential therapeutic applications.
未来方向
There are several future directions for research on N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide, including further studies on its potential use in treating muscle wasting, osteoporosis, and hypogonadism. Additionally, more research is needed to fully understand the mechanism of action of N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide and to identify any potential side effects or limitations of its use. Finally, there is a need for the development of more selective androgen receptor modulators, which could have even greater therapeutic potential than N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide.
合成方法
The synthesis of N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide involves several steps, including the reaction of 1-adamantylmagnesium bromide with 3,4-dimethoxybenzene sulfonyl chloride, followed by the addition of propylamine. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
科学研究应用
N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide has been studied extensively for its potential use in treating various medical conditions, including muscle wasting, osteoporosis, and hypogonadism. It has been shown to selectively bind to androgen receptors in muscle and bone tissue, leading to increased muscle mass and bone density.
属性
产品名称 |
N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide |
|---|---|
分子式 |
C21H31NO4S |
分子量 |
393.5 g/mol |
IUPAC 名称 |
N-[1-(1-adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C21H31NO4S/c1-4-20(21-11-14-7-15(12-21)9-16(8-14)13-21)22-27(23,24)17-5-6-18(25-2)19(10-17)26-3/h5-6,10,14-16,20,22H,4,7-9,11-13H2,1-3H3 |
InChI 键 |
QVDZKJVVICQBCN-UHFFFAOYSA-N |
SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC |
规范 SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![26-Hydroxy-3,6,13,14,19-pentamethyl-25,27-dioxa-23-azaoctacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23.024,26]heptacos-6-ene-8,11-dione](/img/structure/B223265.png)



![Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B223288.png)






![N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B223335.png)

![1-hydroxy-13-[(3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-5-one](/img/structure/B223366.png)